1,2,4,5-Tetrakis(tert-butylthio)benzene
Overview
Description
1,2,4,5-Tetrakis(tert-butylthio)benzene is an organic compound with the molecular formula C22H38S4 . It is a polysulfide aromatic compound that presents as a white to almost white crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a central benzene core with four tert-butylthio groups attached symmetrically . The molecular weight of this compound is 430.79 .Physical and Chemical Properties Analysis
1,2,4,4-Tetrakis(tert-butylthio)benzene is a solid at 20 degrees Celsius . It has a melting point ranging from 154.0 to 158.0 degrees Celsius . This compound should be stored under inert gas as it is air sensitive .Scientific Research Applications
Synthesis and Polymer Applications
- Star Polystyrene Synthesis : This compound has been used in the synthesis of star-shaped polystyrene. It acts as a tetrafunctional photoiniferter, enabling the formation of star-shaped polystyrene with arylseleno groups at the chain ends, leading to high molecular weight polymers (Kwon et al., 2003).
Ligand Development for Novel Compounds
- Development of Sterically Demanding Ligands : This compound is utilized in creating sterically encumbered systems for low-coordinate phosphorus centers. It serves as a precursor in synthesizing materials with two p-phenylene-bridged phosphorus centers, providing access to novel materials (Shah et al., 2000).
Applications in Organic Chemistry
- Synthesis of Protected Benzenepolyselenols : It has been used in the synthesis of previously unknown benzenepolyselenols. This methodology is promising for the synthesis of other areneselenols (Turner & Vaid, 2012).
Material Science and Nanotechnology
- Development of Conductive Materials : In the study of π-stacking dimers of radical cations, derivatives of this compound have been synthesized and analyzed for their conductivity, revealing insights into the relationship between stack structure and conductivity (Chen, Gao, & Yang, 2016).
Molecular Design and Coordination Chemistry
- Sensor Development for Toxic Metal Ions : In the creation of luminescent cadmium(II) coordination polymers, this compound has been used as a building block. It effectively catalyzes acyl-transfer reactions and acts as a multi-responsive luminescent sensor for toxic metal ions in water (Gong et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a chemical reagent and intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a chemical reagent and intermediate, it likely participates in various chemical reactions, potentially acting as a catalyst or a reactant .
Result of Action
As a chemical reagent and intermediate, its effects would likely depend on the specific reactions it is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4,5-Tetrakis(tert-butylthio)benzene. For instance, it should be stored under inert gas to avoid reactions with air . The compound’s reactivity may also be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1,2,4,5-Tetrakis(tert-butylthio)benzene plays a significant role in biochemical reactions, particularly in the formation of thioketals and other sulfur-containing compounds. It interacts with various enzymes and proteins, primarily through its sulfur atoms, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the modification of enzyme activity and protein function. Additionally, this compound can act as a ligand, binding to metal ions and influencing their biochemical behavior .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by impacting the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can also inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmospheric conditions but can degrade when exposed to air or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to sulfur metabolism. It interacts with enzymes such as thiolases and sulfotransferases, influencing the flux of sulfur-containing metabolites. This compound can also affect the levels of key metabolites, such as glutathione, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Additionally, this compound can affect the distribution of other molecules by modulating the activity of transport proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in various subcellular environments .
Properties
IUPAC Name |
1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUYYPERSWXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473329 | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447463-65-2 | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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